Cas no 1805236-25-2 (4-Bromo-2-chloro-3-(difluoromethyl)-6-iodopyridine)

4-Bromo-2-chloro-3-(difluoromethyl)-6-iodopyridine is a halogenated pyridine derivative with a highly functionalized structure, making it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of multiple halogen substituents (bromo, chloro, and iodo) and a difluoromethyl group enhances its reactivity, enabling selective cross-coupling and further derivatization. This compound is particularly useful in the development of agrochemicals and active pharmaceutical ingredients (APIs) due to its ability to act as a versatile building block. Its well-defined reactivity profile and stability under standard conditions make it a reliable choice for complex synthetic pathways.
4-Bromo-2-chloro-3-(difluoromethyl)-6-iodopyridine structure
1805236-25-2 structure
商品名:4-Bromo-2-chloro-3-(difluoromethyl)-6-iodopyridine
CAS番号:1805236-25-2
MF:C6H2BrClF2IN
メガワット:368.345058917999
CID:4858309

4-Bromo-2-chloro-3-(difluoromethyl)-6-iodopyridine 化学的及び物理的性質

名前と識別子

    • 4-Bromo-2-chloro-3-(difluoromethyl)-6-iodopyridine
    • インチ: 1S/C6H2BrClF2IN/c7-2-1-3(11)12-5(8)4(2)6(9)10/h1,6H
    • InChIKey: NEJOEIYASSECPW-UHFFFAOYSA-N
    • ほほえんだ: IC1=CC(=C(C(=N1)Cl)C(F)F)Br

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 163
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 12.9

4-Bromo-2-chloro-3-(difluoromethyl)-6-iodopyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029063409-1g
4-Bromo-2-chloro-3-(difluoromethyl)-6-iodopyridine
1805236-25-2 97%
1g
$1,564.50 2022-04-01

4-Bromo-2-chloro-3-(difluoromethyl)-6-iodopyridine 関連文献

4-Bromo-2-chloro-3-(difluoromethyl)-6-iodopyridineに関する追加情報

4-Bromo-2-chloro-3-(difluoromethyl)-6-iodopyridine: A Comprehensive Overview

The compound 4-Bromo-2-chloro-3-(difluoromethyl)-6-iodopyridine, with the CAS number 1805236-25-2, is a highly specialized aromatic heterocyclic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its pyridine ring, which is substituted with bromine, chlorine, difluoromethyl, and iodine groups at specific positions, making it a unique structure with potential applications in drug design and advanced materials.

The synthesis of 4-Bromo-2-chloro-3-(difluoromethyl)-6-iodopyridine involves a series of intricate multi-step reactions, including nucleophilic substitutions, electrophilic substitutions, and coupling reactions. Recent advancements in catalytic methods have enabled the efficient construction of such complex molecules with high yields and purity. The strategic placement of halogen atoms (bromine, chlorine, and iodine) on the pyridine ring imparts unique electronic properties to the compound, making it an attractive candidate for various applications.

In terms of physical properties, 4-Bromo-2-chloro-3-(difluoromethyl)-6-iodopyridine exhibits a high melting point due to the strong intermolecular forces arising from the halogen atoms and the electron-withdrawing groups on the ring. Its solubility in polar solvents is moderate, which is advantageous for its use in solution-based chemical reactions and biological assays.

The chemical reactivity of this compound is influenced by the electron-withdrawing effects of the halogen substituents and the difluoromethyl group. These groups deactivate the pyridine ring towards nucleophilic substitution but activate it towards electrophilic substitution under certain conditions. Recent studies have explored its potential as a building block in medicinal chemistry, where its ability to form stable bonds with other functional groups makes it a valuable intermediate in drug discovery.

In the context of biological applications, 4-Bromo-2-chloro-3-(difluoromethyl)-6-iodopyridine has shown promise as a lead compound for developing new pharmaceutical agents targeting various diseases. Its ability to modulate enzyme activity and interact with biological membranes has been extensively studied in vitro and in vivo models.

From an environmental perspective, understanding the degradation pathways of 4-Bromo-2-chloro-3-(difluoromethyl)-6-iodopyridine is crucial for assessing its potential impact on ecosystems. Recent research has focused on photodegradation and microbial degradation mechanisms, providing insights into its persistence in different environmental conditions.

In conclusion, 4-Bromo-2-chloro-3-(difluoromethyl)-6-iodylpyridine, with CAS number 1805236-25-, represents a cutting-edge compound with diverse applications across multiple scientific disciplines. Its unique structure and reactivity continue to drive innovative research efforts aimed at unlocking its full potential in medicine and materials science.

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